molecular formula C15H19ClFN3O2 B2724338 N-(3-chloro-4-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 952974-47-9

N-(3-chloro-4-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2724338
CAS No.: 952974-47-9
M. Wt: 327.78
InChI Key: VTUHJIIQRSGTGI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-fluorophenyl group and a methylpiperidinyl group linked through an oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 1-methylpiperidine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular functions such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide can be compared with other similar compounds, such as:

  • N1-(3-chloro-4-fluorophenyl)-N2-(methyl)oxalamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(piperidin-4-yl)methyl)oxalamide
  • N1-(3-chloro-4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)ethyl)oxalamide

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and biological activities

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3O2/c1-20-6-4-10(5-7-20)9-18-14(21)15(22)19-11-2-3-13(17)12(16)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUHJIIQRSGTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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